molecular formula C14H11N3O2 B11942927 Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate

Cat. No.: B11942927
M. Wt: 253.26 g/mol
InChI Key: MVLIFILYEOMNNW-UHFFFAOYSA-N
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Description

Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate is a heterocyclic compound that features an imidazo[4,5-b]pyridine ring fused with a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate typically involves the formation of the imidazo[4,5-b]pyridine core followed by esterification with benzoic acid derivatives. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization to form the imidazo[4,5-b]pyridine core . The resulting intermediate is then esterified with methyl benzoate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3H-imidazo[4,5-b]pyridin-2-yl)benzoate is unique due to its specific combination of the imidazo[4,5-b]pyridine core and the benzoate moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and potential therapeutic applications that are not observed with other similar compounds .

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

methyl 4-(1H-imidazo[4,5-b]pyridin-2-yl)benzoate

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)10-6-4-9(5-7-10)12-16-11-3-2-8-15-13(11)17-12/h2-8H,1H3,(H,15,16,17)

InChI Key

MVLIFILYEOMNNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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